molecular formula C10H16O13P2 B12835981 [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid

[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid

Cat. No.: B12835981
M. Wt: 406.17 g/mol
InChI Key: HUOJJMMXOWLGJU-JQCUSGDOSA-N
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Description

[3R-[3A,4A,5B(S)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid* is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring multiple carboxylic and phosphono groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclohexene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps, such as crystallization and chromatography, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic groups, converting them into alcohols.

    Substitution: The phosphono groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s unique structure makes it a valuable tool in biological research, particularly in studying enzyme interactions and metabolic pathways. Its phosphono groups can mimic phosphate groups, making it useful in enzyme inhibition studies.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules can be harnessed to design new therapeutic agents targeting specific pathways.

Industry

Industrially, the compound can be used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphono groups can mimic natural phosphate groups, allowing it to inhibit or activate enzymes involved in critical biological pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • [3R-[3A,4A,5B(S)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexane-1-carboxylic acid*: Similar structure but lacks the double bond in the cyclohexene ring.
  • [3R-[3A,4A,5B(S)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxamide*: Similar structure with an amide group instead of a carboxylic acid.

Uniqueness

The presence of both carboxylic and phosphono groups in [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid makes it unique. This combination allows for diverse chemical reactions and interactions with biological molecules, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C10H16O13P2

Molecular Weight

406.17 g/mol

IUPAC Name

(3R,4S,5R)-5-[(1S)-1-carboxy-1-phosphonoethoxy]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H16O13P2/c1-10(9(14)15,24(16,17)18)22-5-2-4(8(12)13)3-6(7(5)11)23-25(19,20)21/h3,5-7,11H,2H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)(H2,19,20,21)/t5-,6-,7+,10+/m1/s1

InChI Key

HUOJJMMXOWLGJU-JQCUSGDOSA-N

Isomeric SMILES

C[C@](C(=O)O)(O[C@@H]1CC(=C[C@H]([C@H]1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O

Canonical SMILES

CC(C(=O)O)(OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O

Origin of Product

United States

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